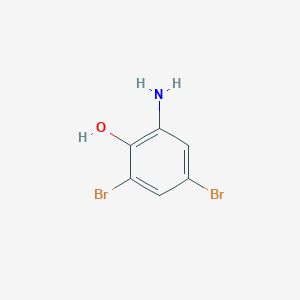

2-Amino-4,6-dibromophenol

Descripción general

Descripción

2-Amino-4,6-dibromophenol is a chemical compound of interest in various scientific studies. It is related to aromatic compounds and has been explored in different contexts, including its synthesis, molecular structure analysis, and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves complex reactions. For instance, a study discussed the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, a compound similar to 2-Amino-4,6-dibromophenol, using amino benzoic acid as a raw material through a series of reactions including bromination, diazo, and hydrolysis (Feng Yu-chuan, 2012).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds, such as 2-aminophenols, reveal complex interactions and bonding patterns. For example, the crystal structure of 2-aminophenol was redetermined to confirm the nature of intermolecular hydrogen bonding (J. Korp et al., 1981).

Chemical Reactions and Properties

2-Amino-4,6-dibromophenol and related compounds participate in various chemical reactions. One study highlighted the reactivity of 2-aminophenols in ring cleavage reactions, offering insights into the mechanisms involved in these processes (G. Dong et al., 2016).

Physical Properties Analysis

The physical properties of related compounds such as 2-aminophenols have been studied, with a focus on crystal structures and intermolecular interactions. These studies provide a deeper understanding of the physical characteristics of these compounds (Venu R. Vangala et al., 2003).

Chemical Properties Analysis

The chemical properties of 2-Amino-4,6-dibromophenol-like compounds are diverse. Research has explored various aspects, including the synthesis and membrane-protective activity of derivatives, indicating a range of chemical behaviors and potential applications (E. V. Buravlev et al., 2017).

Aplicaciones Científicas De Investigación

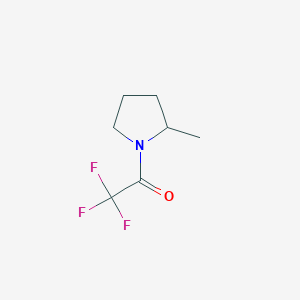

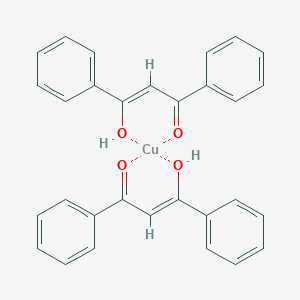

Synthesis of Schiff Base Ligands

- Scientific Field: Chemistry

- Application Summary: 2-Amino-4,6-dibromophenol is used in the synthesis of a new Schiff base ligand through condensation with 3,5-dibromo-2-hydroxybenzaldehyde and cyclohexane-1,2-diamine . This ligand is then used to form transition metal complexes with Mn, Fe, Co, Ni, Cu, and Zn metal ions .

- Methods of Application: The ligand and the metal complexes are characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR, 13C-NMR spectroscopy, and ESI mass spectrometry .

- Results: The Schiff base metal complexes have been screened for their in vitro antimicrobial activities against Escherichia coli and Staphylococcus aureus bacteria as well as Candida albicans and Aspergillus niger fungi . The anticancer tests for MCF-7 breast cancer cell lines conducted with Zn (II) metal complex demonstrated its synergistic effect, exemplifying its involvement in stronger anticancer action, and implementing a higher inhibitory efficiency of the IC 50 value of 86.68 ± 0.72 μg/ml for MCF-7 cell .

Production of 2-(2,6-dibromophenoxy)ethylbromide

Safety And Hazards

Direcciones Futuras

While specific future directions for 2-Amino-4,6-dibromophenol are not mentioned in the search results, bromophenols derived from brominated flame retardants in human environments have been found in human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .

Propiedades

IUPAC Name |

2-amino-4,6-dibromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWSOGOVXJBJDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326082 | |

| Record name | 2-amino-4,6-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dibromophenol | |

CAS RN |

10539-14-7 | |

| Record name | 10539-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

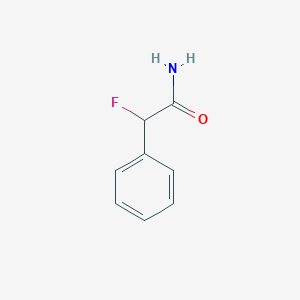

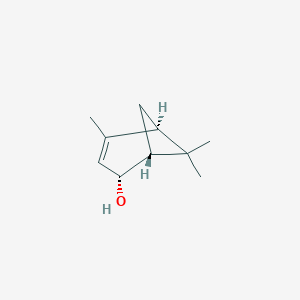

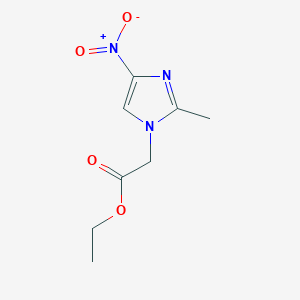

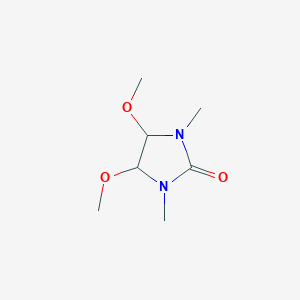

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)